molecular formula C10H8N2O4 B7889073 N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine

N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine

Cat. No.: B7889073
M. Wt: 220.18 g/mol
InChI Key: BRKZOASOLMUAQJ-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine typically involves the reaction of furfural with hydroxylamine hydrochloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to nitrosation to yield the final product. The reaction conditions often include the use of an acidic catalyst and a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted furans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The nitroso group plays a crucial role in its biological activity, potentially interacting with cellular proteins and enzymes. The compound may inhibit certain enzymatic activities, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine lies in its dual furan rings and nitroso functionality, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,11,13H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKZOASOLMUAQJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=C(C2=CC=CO2)N=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C(=C(/C2=CC=CO2)\N=O)/NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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